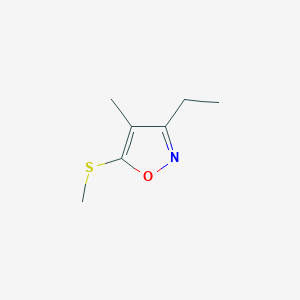

3-Ethyl-4-methyl-5-(methylthio)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

118631-13-3 |

|---|---|

Molecular Formula |

C7H11NOS |

Molecular Weight |

157.24 g/mol |

IUPAC Name |

3-ethyl-4-methyl-5-methylsulfanyl-1,2-oxazole |

InChI |

InChI=1S/C7H11NOS/c1-4-6-5(2)7(10-3)9-8-6/h4H2,1-3H3 |

InChI Key |

CMKQMOMNKDCILL-UHFFFAOYSA-N |

SMILES |

CCC1=NOC(=C1C)SC |

Canonical SMILES |

CCC1=NOC(=C1C)SC |

Synonyms |

Isoxazole, 3-ethyl-4-methyl-5-(methylthio)- (9CI) |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Ethyl 4 Methyl 5 Methylthio Isoxazole

Electrophilic Aromatic Substitution Patterns on the Isoxazole (B147169) Ring

The isoxazole ring is considered an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. Theoretical and experimental studies indicate that the C4 position is the most nucleophilic and thus the primary site for electrophilic attack. This preference is attributed to the superior stability of the cationic intermediate (sigma complex) formed when the electrophile adds to the C4 position. The positive charge in this intermediate can be delocalized through resonance structures without placing a positive charge on the adjacent, electronegative nitrogen atom, which would be highly unfavorable.

In contrast, attack at the C3 or C5 positions leads to resonance structures where the positive charge resides on an atom adjacent to the ring nitrogen or on the nitrogen itself, resulting in less stable intermediates. nih.gov For instance, the electrophilic fluorination of C4-substituted isoxazoles has been demonstrated, highlighting the ring's capacity to undergo such substitutions. researchgate.net

In the specific case of 3-Ethyl-4-methyl-5-(methylthio)isoxazole, the C4 position is already occupied by a methyl group. Therefore, direct electrophilic substitution on the ring is sterically hindered and electronically disfavored at this position. Any electrophilic attack would likely target other positions, but with significantly lower reactivity compared to an unsubstituted C4, or potentially occur on one of the activating substituents under specific conditions.

Nucleophilic Attack and Ring-Opening Pathways of Isoxazole Derivatives

The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, leading to characteristic ring-opening reactions. researchgate.net This lability is a cornerstone of isoxazole chemistry, allowing these heterocycles to serve as synthetic precursors to a range of acyclic compounds.

Base-Catalyzed Ring Opening: Nucleophilic attack, often initiated by a base, is a common pathway for isoxazole ring cleavage. For 3-unsubstituted isoxazoles, a strong base can abstract the proton at the C3 position, initiating a cascade that results in the cleavage of the N-O bond. researchgate.net For substituted isoxazoles, nucleophilic attack may occur at the C5 or C3 positions, particularly if these positions are activated by electron-withdrawing groups, leading to ring opening. The presence of bulky substituents at the C3 or C5 positions can also favor ring-opening pathways over other transformations. sphinxsai.com

Reductive Ring Opening: The N-O bond can be cleaved under reductive conditions. Reagents such as iron metal in the presence of an ammonium (B1175870) salt can promote the reductive ring-opening of isoxazoles to form intermediates like enaminones. sphinxsai.com Catalytic hydrogenation can also cleave the isoxazole ring, although the specific outcome depends on the catalyst and the substitution pattern of the ring.

Electrophile-Initiated Ring Opening: Paradoxically, reactions with electrophiles can also lead to ring opening. A notable example is the ring-opening fluorination of 4-substituted isoxazoles using an electrophilic fluorinating agent like Selectfluor®. The proposed mechanism involves an initial electrophilic attack on the isoxazole ring, followed by deprotonation and subsequent nucleophilic attack, triggering the cleavage of the N-O bond to yield tertiary fluorinated carbonyl compounds. researchgate.netresearchgate.netacs.orgresearchgate.net This demonstrates a novel transformation where an initial electrophilic event facilitates a subsequent ring-opening cascade.

Reactivity of the Methylthio Group in this compound

Oxidation Reactions of Sulfide (B99878) Moieties

The sulfur atom of the methylthio group is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations can be achieved using a variety of oxidizing agents. The oxidation state of the product can often be controlled by the choice of reagent and stoichiometry.

Common oxidizing agents include:

Meta-chloroperoxybenzoic acid (m-CPBA): A versatile reagent that can oxidize sulfides first to sulfoxides and, with excess reagent or harsher conditions, to sulfones. organic-chemistry.orgreddit.com

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst or in a solvent like acetic acid, H₂O₂ is an environmentally benign oxidant for converting sulfides to sulfoxides or sulfones. nih.gov

Oxone® (Potassium peroxymonosulfate): A powerful and convenient solid oxidant used for the clean conversion of sulfides to sulfones. orientjchem.org

The oxidation of the methylthio group to the electron-withdrawing methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) group drastically alters the electronic properties of the C5 position, making the isoxazole ring more electron-deficient and significantly enhancing the leaving group ability of the substituent. rsc.org

| Oxidizing Agent | Typical Product | Controlling Factors |

|---|---|---|

| m-CPBA (1 equiv.) | Methylsulfinyl-isoxazole (Sulfoxide) | Stoichiometry, Low Temperature |

| m-CPBA (>2 equiv.) | Methylsulfonyl-isoxazole (Sulfone) | Stoichiometry, Higher Temperature |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Stoichiometry, Catalyst, Reaction Time |

| Oxone® | Methylsulfonyl-isoxazole (Sulfone) | Generally provides the fully oxidized product |

Substitution Reactions Involving the Methylthio Group

The methylthio group can be replaced by other functionalities through nucleophilic aromatic substitution (SNA_r). However, the methylthio group itself is a poor leaving group. Its displacement typically requires either activation by oxidation or the use of specific catalytic systems.

Kinetic studies on other nitrogen heterocycles have shown that methylthio compounds are thousands of times less reactive towards nucleophiles like methoxide (B1231860) than their methylsulfonyl analogues. rsc.org Therefore, a common strategy for substitution is to first oxidize the sulfide to the sulfone. The resulting methylsulfonyl group is an excellent leaving group and is readily displaced by a wide range of nucleophiles.

Alternatively, transition metal catalysis can be employed to directly replace the methylthio group. Nickel-catalyzed cross-coupling reactions with Grignard reagents have been shown to effectively replace methylthio functions on aromatic heterocycles with hydrogen, alkyl, or aryl groups. acs.orgdocumentsdelivered.com

Reactivity of Alkyl Substituents (Ethyl, Methyl) on the Isoxazole Ring System

The ethyl group at C3 and the methyl group at C4 behave as typical alkyl substituents on an aromatic ring. Their reactivity is concentrated at the α-carbon (the carbon atom directly attached to the isoxazole ring), which is analogous to a benzylic position.

Side-Chain Oxidation: The alkyl groups can be oxidized under vigorous conditions, provided the α-carbon has at least one attached hydrogen. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the alkyl side-chain to a carboxylic acid group. libretexts.orgaskthenerd.com For the ethyl group on this compound, this reaction would convert it to an isoxazole-3-carboxylic acid. The methyl group at C4 could similarly be oxidized to a carboxylic acid.

Side-Chain Halogenation: Free-radical halogenation can occur selectively at the α-position of the alkyl groups under the influence of light or radical initiators. N-Bromosuccinimide (NBS) is a standard reagent for this type of "benzylic" bromination, which would introduce a bromine atom onto the α-carbon of the ethyl group or the methyl group. libretexts.orgyoutube.com

Condensation Reactions: The protons on the methyl group at C4 can exhibit acidity, especially if the ring is further activated. This allows the methyl group to participate in condensation reactions. For example, methyl groups on isoxazole rings activated by an adjacent nitro group are known to undergo aldol-type condensations with aromatic aldehydes in the presence of a base like pyrrolidine. researchgate.netnih.gov This suggests that under appropriate basic conditions, the C4-methyl group of this compound could potentially react with electrophiles like aldehydes.

Detailed Mechanistic Studies of Isoxazole Transformations, including Pericyclic Cycloaddition and Diradical Intermediates

The transformations of isoxazoles often involve complex mechanistic pathways that underscore their rich chemical nature.

Pericyclic Cycloaddition: The most significant pericyclic reaction associated with isoxazoles is the [3+2] cycloaddition (a 1,3-dipolar cycloaddition), which is the primary method for their synthesis. researchgate.net This reaction typically involves the cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene. nih.gov While this is a formation reaction, the principles of pericyclic reactions govern its regioselectivity and stereoselectivity. The reverse reaction, a retro-[3+2] cycloaddition, is also a possible transformation pathway for isoxazoles under thermal or photochemical conditions, leading back to a nitrile oxide and an alkyne, although this is less common than forward synthesis.

Advanced Spectroscopic and Analytical Characterization of 3 Ethyl 4 Methyl 5 Methylthio Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. Both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of the atoms within 3-Ethyl-4-methyl-5-(methylthio)isoxazole.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the ethyl, methyl, and methylthio groups. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH2-) coupled to the adjacent methyl protons, and a triplet for the methyl protons (-CH3). The methyl group at the 4-position of the isoxazole (B147169) ring would appear as a singlet, as would the protons of the methylthio group (-SCH3). The chemical shifts of these signals would be indicative of their electronic environments.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Unique signals would be observed for each carbon atom in the molecule, including the two carbons of the ethyl group, the carbon of the methyl group at position 4, the carbon of the methylthio group, and the three carbon atoms of the isoxazole ring (C3, C4, and C5). The chemical shifts of the isoxazole ring carbons are particularly diagnostic for confirming the substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl (-CH2CH3) | ~1.2-1.4 | Triplet | ~7.5 |

| 4-Methyl (-CH3) | ~2.0-2.2 | Singlet | - |

| Ethyl (-CH2CH3) | ~2.6-2.8 | Quartet | ~7.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-CH2C H3) | ~12-15 |

| 4-Methyl (-C H3) | ~10-13 |

| Methylthio (-SC H3) | ~15-18 |

| Ethyl (-C H2CH3) | ~20-25 |

| C4 (Isoxazole) | ~110-115 |

| C3 (Isoxazole) | ~160-165 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would confirm the presence of the isoxazole ring and the various alkyl and thioether moieties.

The IR spectrum would be expected to show characteristic absorption bands for C-H stretching vibrations of the ethyl and methyl groups in the region of 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole ring would likely appear in the 1500-1650 cm⁻¹ region. The N-O stretching vibration, characteristic of the isoxazole ring, would be expected around 1400-1450 cm⁻¹. Furthermore, C-S stretching vibrations from the methylthio group might be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations that are weak or absent in the IR spectrum. The S-C bond and the symmetric vibrations of the isoxazole ring would be expected to give rise to distinct Raman signals.

Table 3: Predicted IR and Raman Vibrational Bands for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 |

| C=N Stretch (Isoxazole) | 1600-1650 | 1600-1650 |

| C=C Stretch (Isoxazole) | 1500-1550 | 1500-1550 |

| N-O Stretch (Isoxazole) | 1400-1450 | 1400-1450 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (C₇H₁₁NOS), the calculated molecular weight is approximately 157.24 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 157. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for isoxazoles can include cleavage of the N-O bond and ring opening. The fragmentation pattern would be expected to show peaks corresponding to the loss of the ethyl group (M-29), the methylthio group (M-47), or other characteristic fragments that would help to confirm the proposed structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

|---|---|

| 157 | [M]⁺ |

| 142 | [M - CH₃]⁺ |

| 128 | [M - C₂H₅]⁺ |

X-ray Crystallography for Precise Solid-State Structure Determination

The resulting crystal structure would confirm the planarity of the isoxazole ring and the specific conformation of the ethyl and methylthio substituents relative to the ring. Intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds in the solid state, could also be elucidated. This data is invaluable for understanding the packing of molecules in the solid state and can provide insights into the physical properties of the compound. While specific data is not available, a hypothetical crystal structure would be expected to belong to a common space group such as P2₁/c.

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable methods for the analysis of this compound.

In an HPLC analysis, a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would likely be employed. The purity of the compound would be determined by the presence of a single major peak in the chromatogram, and its retention time would be a characteristic property under the specific analytical conditions.

GC analysis, often coupled with a mass spectrometer (GC-MS), would also be a powerful tool for purity assessment. The compound would be vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The resulting chromatogram would indicate the purity, and the coupled mass spectrometer would provide mass information for the eluted components, further confirming the identity of the main peak.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₇H₁₁NOS, the theoretical elemental composition can be calculated.

Table 5: Theoretical Elemental Composition of this compound (C₇H₁₁NOS)

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 53.47% |

| Hydrogen (H) | 7.05% |

| Nitrogen (N) | 8.91% |

| Oxygen (O) | 10.17% |

Experimental data from elemental analysis of a synthesized sample of this compound would be compared to these theoretical values. A close agreement (typically within ±0.4%) would provide strong evidence for the correct elemental composition and, in conjunction with other spectroscopic data, confirm the molecular formula of the compound.

Theoretical and Computational Investigations of 3 Ethyl 4 Methyl 5 Methylthio Isoxazole

Quantum Chemical Calculations for Electronic Structure and Optimized Molecular Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and describing the distribution of electrons within it (its electronic structure). These calculations provide data on bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. researchgate.netresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for relatively large organic molecules like isoxazole (B147169) derivatives. researchgate.net DFT calculations are employed to determine the optimized molecular geometry by finding the lowest energy conformation of the molecule. acs.org Furthermore, these calculations yield crucial electronic parameters such as total energy, dipole moment, and the distribution of atomic charges, which are vital for understanding the molecule's polarity and intermolecular interactions. researchgate.net Studies on related heterocyclic compounds have demonstrated that DFT is a reliable method for exploring the influence of different substituent groups on the geometric and electronic properties of the core ring structure. researchgate.netacs.org

Basis Set Selection and Computational Methodologies (e.g., B3LYP, SCRF/PCM)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic molecules, often providing results that are in good agreement with experimental data. researchgate.netacs.orgresearchgate.net This functional is typically paired with a basis set such as 6-311G(d,p) or 6-311++G(d,p), which provides a flexible description of the electron distribution. researchgate.netnih.gov

To account for the influence of a solvent on the molecule's properties, the Self-Consistent Reaction Field (SCRF) method is often applied, with the Polarizable Continuum Model (PCM) being a common variant. researchgate.netgaussian.com The IEFPCM (Integral Equation Formalism Polarizable Continuum Model) is the default algorithm for PCM in many computational chemistry packages. gaussian.com This approach models the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in a more realistic, solvated environment. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for an Isoxazole Ring Derivative Calculated via DFT/B3LYP This table presents typical data obtained from DFT calculations for isoxazole derivatives, illustrating the kind of structural information generated.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | O1-N2 | 1.425 |

| N2-C3 | 1.308 | |

| C3-C4 | 1.431 | |

| C4-C5 | 1.365 | |

| C5-O1 | 1.350 | |

| Bond Angles (º) | C5-O1-N2 | 105.5 |

| O1-N2-C3 | 109.8 | |

| N2-C3-C4 | 112.1 | |

| C3-C4-C5 | 105.4 | |

| C4-C5-O1 | 107.2 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity and kinetic stability of a molecule. mdpi.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy of the HOMO is related to the molecule's ionization potential, indicating its electron-donating capability. The energy of the LUMO is related to the electron affinity, reflecting its electron-accepting nature. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability. mdpi.commaterialsciencejournal.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net The distribution of the HOMO and LUMO across the molecule can also identify the likely sites for electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors This table illustrates the type of data generated from FMO analysis for predicting molecular reactivity.

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.52 | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.33 | Relates to chemical stability and reactivity |

| Chemical Hardness | η | 2.67 | Resistance to change in electron distribution |

| Chemical Potential | μ | -4.19 | Electron escaping tendency |

| Electronegativity | χ | 4.19 | Power to attract electrons |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and confirm molecular structures.

Simulations of Vibrational Spectra

Theoretical vibrational spectra (Infrared and Raman) can be simulated using frequency calculations following geometric optimization. nih.gov These calculations determine the vibrational modes of the molecule and their corresponding frequencies. It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the computational method and the neglect of anharmonicity. nih.gov The simulated spectra can be compared directly with experimental FT-IR and Raman data to assign specific vibrational bands to the corresponding molecular motions, such as stretching, bending, and torsional modes of functional groups. researchgate.net Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of vibrational modes. nih.gov

Table 3: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies This table demonstrates how theoretical vibrational data is correlated with experimental results for structural confirmation.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|---|

| C-H stretch (aromatic) | C-H | 3150 | 3024 | 3020 |

| C-H stretch (aliphatic) | C-H (CH₃, C₂H₅) | 3015 | 2995 | 2990 |

| C=N stretch | C=N (isoxazole) | 1620 | 1555 | 1550 |

| C=C stretch | C=C (isoxazole) | 1580 | 1517 | 1515 |

| C-S stretch | S-CH₃ | 715 | 686 | 685 |

Predictions of NMR Chemical Shifts (e.g., using the GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net The calculations are typically performed on the geometry previously optimized at the same level of theory (e.g., B3LYP/6-311G(d,p)). The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). Comparing the predicted chemical shifts with experimental data provides strong support for the proposed molecular structure. However, it has been noted in the literature that calculations for molecules containing sulfur atoms can sometimes yield less satisfactory results, potentially requiring more sophisticated computational methods for high accuracy. researchgate.net

Table 4: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts This table illustrates the correlation of GIAO-predicted NMR data with experimental values for key carbon atoms in the isoxazole ring.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C3 (isoxazole) | 158.5 | 157.9 |

| C4 (isoxazole) | 104.2 | 103.8 |

| C5 (isoxazole) | 170.1 | 169.5 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a powerful tool for understanding the electronic distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map of 3-Ethyl-4-methyl-5-(methylthio)isoxazole, generated through quantum chemical calculations, reveals distinct regions of positive, negative, and neutral electrostatic potential.

The MEP analysis is instrumental in understanding intermolecular interactions, as the electrostatic forces are a major component of the total interaction energy. The negative potential regions around the heteroatoms suggest their role as hydrogen bond acceptors in potential crystal structures or interactions with biological receptors.

Table 1: Illustrative Atomic Charges for a Substituted Isoxazole Analogue

| Atom | Mulliken Charge (a.u.) |

| O1 (isoxazole) | -0.25 |

| N2 (isoxazole) | -0.15 |

| C3 (isoxazole) | +0.10 |

| C4 (isoxazole) | +0.05 |

| C5 (isoxazole) | +0.12 |

| S (thioether) | -0.18 |

Note: This data is illustrative and based on general trends observed in substituted isoxazoles. Actual values for this compound would require specific DFT calculations.

Local Reactivity Descriptors and Fukui Functions

To gain a more quantitative insight into the reactivity of this compound, local reactivity descriptors derived from Density Functional Theory (DFT) are employed. Fukui functions, in particular, are crucial for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

The Fukui function, ƒ(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. The condensed Fukui functions for nucleophilic attack (ƒk+), electrophilic attack (ƒk-), and radical attack (ƒk0) can be calculated for each atomic site.

For this compound, the electron-donating nature of the ethyl, methyl, and methylthio groups is expected to influence the local reactivity. The nitrogen and oxygen atoms of the isoxazole ring are anticipated to be susceptible to electrophilic attack, which would be reflected in higher ƒk- values. The carbon atoms of the isoxazole ring, particularly C5, which is bonded to the sulfur atom, could be potential sites for nucleophilic attack, indicated by higher ƒk+ values.

The local softness, which is related to the Fukui function, further quantifies the ability of a specific site to accept or donate electrons. mdpi.com A higher local softness value corresponds to a more reactive site.

Table 2: Predicted Fukui Function Indices for Key Atoms in this compound

| Atom | ƒk+ (Nucleophilic Attack) | ƒk- (Electrophilic Attack) |

| O1 (isoxazole) | Low | High |

| N2 (isoxazole) | Low | High |

| C3 (isoxazole) | Moderate | Low |

| C4 (isoxazole) | Low | Moderate |

| C5 (isoxazole) | High | Low |

| S (thioether) | Moderate | Moderate |

Note: This table represents predicted trends based on the electronic nature of the substituents. Precise values require dedicated computational analysis.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. By transforming the calculated wavefunctions into a set of localized orbitals, NBO analysis allows for the investigation of donor-acceptor interactions, which are indicative of hyperconjugation and resonance effects.

In this compound, NBO analysis would reveal the nature of the bonds within the isoxazole ring and the interactions between the ring and its substituents. The analysis would likely show significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds, contributing to the stability of the heterocyclic ring.

Furthermore, the interaction between the lone pairs of the sulfur atom in the methylthio group and the π-system of the isoxazole ring can be quantified. This delocalization would influence the electron density distribution and the reactivity of the molecule. The stabilization energies associated with these donor-acceptor interactions can be calculated to assess the strength of the electronic delocalization.

Table 3: Expected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) |

| LP (O1) | π(N2-C3) | ~ 15-20 |

| LP (N2) | π(C3-C4) | ~ 10-15 |

| LP (S) | π(C5-N2) | ~ 5-10 |

| σ (C-H of ethyl/methyl) | σ(adjacent C-C) | ~ 2-5 |

Note: The stabilization energies are illustrative and represent typical values for such interactions in similar heterocyclic systems.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in elucidating reaction mechanisms by modeling the potential energy surface and identifying transition states. For isoxazoles, a common synthetic route is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.gov

Theoretical studies on such reactions involving substituted isoxazoles can provide valuable information on the regioselectivity and stereoselectivity of the process. By calculating the activation energies for different reaction pathways, the most favorable mechanism can be determined. For instance, in the formation of a 3,4,5-trisubstituted isoxazole, computational analysis can predict which regioisomer is more likely to be formed based on the electronic and steric properties of the reactants. nih.gov

Another area of investigation is the transformation of isoxazoles into other heterocyclic systems. For example, the conversion of isoxazoles into substituted pyridines has been studied computationally, revealing the role of catalysts and intermediates in the reaction pathway. nsf.gov Such studies involve locating the transition state structures and calculating the energy barriers for each step of the proposed mechanism.

While specific reaction mechanisms for this compound have not been detailed in the literature, computational methods provide a powerful framework for predicting its reactivity and potential transformations.

Investigations of Intermolecular Interactions and Crystal Packing Phenomena

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions, which dictates the crystal packing and ultimately the macroscopic properties of the material. Computational methods are invaluable for analyzing and quantifying these interactions.

For this compound, the presence of heteroatoms (O, N, S) and alkyl groups suggests the possibility of various non-covalent interactions, including hydrogen bonds (C-H···O, C-H···N), and van der Waals forces. The sulfur atom could also participate in chalcogen bonding.

Energy framework calculations can further be used to visualize and quantify the energetic contributions of different types of intermolecular interactions (electrostatic, dispersion, etc.) to the crystal stability. rsc.org

Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Contribution |

| Hydrogen Bond | C-H | O, N | Moderate |

| van der Waals | Alkyl groups | Alkyl groups | Significant |

| Chalcogen Bond | S | O, N | Possible |

| π-π Stacking | Isoxazole ring | Isoxazole ring | Possible |

Note: The contribution levels are predictive and would be confirmed by experimental crystal structure determination and subsequent computational analysis.

Mechanistic Understanding of Biological Activities of 3 Ethyl 4 Methyl 5 Methylthio Isoxazole Derivatives

Enzyme Inhibition Mechanisms

Derivatives of 3-Ethyl-4-methyl-5-(methylthio)isoxazole have been investigated for their ability to inhibit various enzymes implicated in a range of diseases. The mechanisms of inhibition often involve specific interactions with the active sites of these enzymes, leading to the modulation of their catalytic activity.

Cyclooxygenase (COX) Inhibition: Isoxazole (B147169) derivatives have demonstrated notable anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govspandidos-publications.com These enzymes are key to the biosynthesis of prostaglandins, which are lipid mediators of inflammation. ijrrjournal.com Some isoxazole derivatives have shown selective inhibition of COX-2 over COX-1. nih.govspandidos-publications.com This selectivity is a desirable trait in anti-inflammatory agents, as COX-1 is involved in maintaining the integrity of the stomach lining, and its inhibition can lead to gastrointestinal side effects. The mechanism of inhibition often involves the isoxazole scaffold fitting into the active site of the COX enzyme, thereby preventing the binding of the natural substrate, arachidonic acid.

Histone Deacetylase (HDAC) Inhibition: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are significant targets in cancer therapy. Certain isoxazole derivatives have been identified as HDAC inhibitors. nih.gov For instance, derivatives featuring a 3-hydroxy-isoxazole moiety have been shown to act as a zinc-binding group (ZBG), which is a critical interaction for inhibiting HDACs, particularly HDAC6. nih.govresearchgate.netnih.gov This interaction with the zinc ion in the enzyme's active site disrupts its function, leading to the accumulation of acetylated histones and non-histone proteins, which can, in turn, induce cell cycle arrest and apoptosis in cancer cells.

BACE1 Inhibition: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. Some isoxazole derivatives, such as certain indole-isoxazoles, have been found to exhibit inhibitory activity against BACE1. nih.gov The proposed mechanism involves the isoxazole derivative binding to the active site of BACE1, thereby blocking its ability to cleave the amyloid precursor protein. This inhibition leads to a reduction in the production of amyloid-beta peptides. nih.gov

Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Certain isoxazole derivatives have been shown to inhibit LOX enzymes. spandidos-publications.com The inhibition of LOX can contribute to the anti-inflammatory properties of these compounds. The mechanism is believed to involve the isoxazole derivative interacting with the active site of the enzyme, potentially through redox-sensitive mechanisms that inactivate the iron atom required for catalysis. researchgate.net

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Various isoxazole-containing compounds have been investigated as AChE inhibitors. espublisher.commdpi.comresearchgate.net For example, methyl indole-isoxazole carbohydrazide derivatives have demonstrated the ability to inhibit AChE, with kinetic studies indicating a competitive mode of inhibition. nih.gov This suggests that these derivatives compete with acetylcholine for binding to the active site of the enzyme.

Table 1: Enzyme Inhibition by Isoxazole Derivatives

| Enzyme Target | Type of Isoxazole Derivative | Mechanism of Inhibition | Reference |

| COX-2 | General Isoxazole Derivatives | Competitive inhibition at the active site, preventing prostaglandin synthesis. | nih.govspandidos-publications.com |

| HDAC6 | 3-hydroxy-isoxazole derivatives | The 3-hydroxy-isoxazole moiety acts as a zinc-binding group in the enzyme's active site. | nih.govresearchgate.netnih.gov |

| BACE1 | Indole-isoxazole derivatives | Binds to the active site, blocking the cleavage of amyloid precursor protein. | nih.gov |

| Lipoxygenase | General Isoxazole Derivatives | Interaction with the enzyme's active site, potentially inactivating the catalytic iron atom. | spandidos-publications.comresearchgate.net |

| Acetylcholinesterase | Methyl indole-isoxazole carbohydrazide derivatives | Competitive inhibition at the active site, preventing acetylcholine breakdown. | nih.gov |

Molecular Mechanisms of Antimicrobial Action

Isoxazole derivatives have been recognized for their broad-spectrum antimicrobial properties, encompassing both antibacterial and antifungal activities. researchgate.netmdpi.com The introduction of a thiophene moiety to the isoxazole ring has been observed to enhance its antimicrobial efficacy. nih.gov

Antibacterial Activity: The antibacterial action of isoxazole derivatives can be attributed to several mechanisms. One proposed mechanism involves the inhibition of key bacterial enzymes. For instance, the isoxazole derivative leflunomide is a prodrug that is converted to its active form, teriflunomide, which inhibits dihydroorotate dehydrogenase. ijrrjournal.com This mitochondrial enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for bacterial DNA and RNA synthesis. By inhibiting this enzyme, these derivatives effectively halt bacterial proliferation. Some isoxazole compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Antifungal Activity: The antifungal properties of isoxazole derivatives are also of significant interest. Several studies have reported the efficacy of these compounds against various fungal strains, including Candida albicans and Aspergillus niger. ijrrjournal.comnih.govnih.gov The precise molecular mechanisms are still under investigation, but it is believed that they may involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes. Some isoxazole-based compounds have shown selective antifungal activity, with minimal impact on beneficial microbiota, making them promising candidates for further development. mdpi.com

Table 2: Antimicrobial Mechanisms of Isoxazole Derivatives

| Activity | Proposed Mechanism | Target Organisms | Reference |

| Antibacterial | Inhibition of dihydroorotate dehydrogenase, disrupting pyrimidine synthesis. | Gram-positive and Gram-negative bacteria | ijrrjournal.commdpi.com |

| Antifungal | Disruption of fungal cell membrane or inhibition of essential fungal enzymes. | Candida albicans, Aspergillus niger | ijrrjournal.comnih.govnih.gov |

Mechanistic Insights into Anticancer Activity

The anticancer potential of isoxazole derivatives is a major area of research, with studies revealing a variety of mechanisms through which these compounds can inhibit cancer cell growth and induce cell death. nih.govespublisher.comebi.ac.uk

Apoptosis Induction: A significant mechanism of anticancer activity for many isoxazole derivatives is the induction of apoptosis, or programmed cell death. spandidos-publications.comnih.gov Studies have shown that these compounds can trigger both early and late apoptotic events in various cancer cell lines, including leukemia and glioblastoma. spandidos-publications.comnih.govresearchgate.net The pro-apoptotic effects are often associated with the activation of caspases, a family of proteases that are central to the apoptotic pathway. researchgate.net

Tubulin Congregation Disruption: The microtubule network, which is composed of tubulin polymers, is essential for cell division. Disruption of tubulin dynamics is a well-established strategy in cancer chemotherapy. Some isoxazole derivatives have been found to act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis. nih.govnih.govresearchgate.net These compounds can interfere with the assembly of microtubules, disrupting the formation of the mitotic spindle and preventing cancer cell proliferation.

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Inhibition of these enzymes can lead to DNA damage and cell death. Certain isoxazole derivatives have been identified as topoisomerase inhibitors, targeting both topoisomerase I and topoisomerase II. nih.govresearchgate.netdrugbank.comnih.gov By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and the induction of apoptosis.

Aromatase Inhibition: Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a major therapeutic approach for hormone-dependent breast cancer. Some isoxazole derivatives have been designed and evaluated as aromatase inhibitors. nih.govnih.gov These compounds can bind to the active site of aromatase, blocking the conversion of androgens to estrogens and thereby reducing the growth stimulus for estrogen receptor-positive breast cancer cells.

ERα Inhibition: The estrogen receptor-alpha (ERα) is a crucial driver of growth in a majority of breast cancers. Targeting ERα is a cornerstone of endocrine therapy. Novel 5-(thiophen-2-yl)isoxazoles have been identified as potential ERα inhibitors. nih.gov The proposed mechanism involves the isoxazole derivative binding to the ligand-binding domain of ERα, which can disrupt the conformation of helix 12, a critical step for receptor activation. This inhibition blocks the transcriptional activity of ERα, leading to a reduction in cancer cell proliferation. nih.gov

Table 3: Anticancer Mechanisms of Isoxazole Derivatives

| Mechanism | Description | Target Cancer Cells | Reference |

| Apoptosis Induction | Activation of caspases and induction of programmed cell death. | Leukemia, Glioblastoma | spandidos-publications.comnih.govresearchgate.net |

| Tubulin Congregation Disruption | Inhibition of microtubule polymerization, leading to G2/M cell cycle arrest. | Various cancer cell lines | nih.govnih.govresearchgate.net |

| Topoisomerase Inhibition | Stabilization of the topoisomerase-DNA cleavage complex, causing DNA damage. | Various cancer cell lines | nih.govresearchgate.netdrugbank.comnih.gov |

| Aromatase Inhibition | Blocking the synthesis of estrogens. | Hormone-dependent breast cancer | nih.govnih.gov |

| ERα Inhibition | Binding to the estrogen receptor-alpha and inhibiting its transcriptional activity. | ERα-positive breast cancer | nih.gov |

Antioxidant Action Mechanisms and Free Radical Scavenging Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Isoxazole derivatives have been shown to possess antioxidant properties, primarily through their ability to scavenge free radicals. mdpi.comnih.govnih.govnih.gov

The primary mechanism of antioxidant action for these compounds is believed to be hydrogen atom transfer. The isoxazole derivative can donate a hydrogen atom to a reactive free radical, thereby neutralizing it and preventing it from causing cellular damage. nih.gov The efficacy of this scavenging activity has been demonstrated in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govnih.govresearchgate.net Some fluorophenyl-isoxazole-carboxamide derivatives have shown particularly potent antioxidant activity, with IC50 values significantly lower than that of the standard antioxidant, Trolox. nih.gov

Table 4: Antioxidant Mechanisms of Isoxazole Derivatives

| Mechanism | Assay | Key Findings | Reference |

| Free Radical Scavenging | DPPH Assay | Some derivatives exhibit potent scavenging activity, neutralizing reactive oxygen species. | nih.govnih.govresearchgate.net |

| Hydrogen Atom Transfer | In vitro studies | Isoxazole derivatives can donate a hydrogen atom to stabilize free radicals. | nih.gov |

Neuroprotective Pathways, with relevance to Alzheimer's Disease Research Models

The neuroprotective potential of isoxazole derivatives is an emerging area of research, with particular relevance to neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net The multifaceted nature of Alzheimer's disease pathology suggests that compounds with multiple mechanisms of action may be particularly beneficial.

In preclinical models of Alzheimer's disease, certain isoxazole derivatives have been shown to exert neuroprotective effects. For instance, a 3,4,5-trimethoxy isoxazolone derivative was found to attenuate the levels of beta-amyloid (Aβ1-42) and tau protein, two of the main pathological hallmarks of the disease. nih.govresearchgate.net The mechanism is thought to involve the modulation of pathways that lead to the production and aggregation of these toxic proteins.

Furthermore, the antioxidant properties of isoxazole derivatives can contribute to their neuroprotective effects. By reducing cellular oxidative stress and increasing the levels of antioxidant enzymes such as glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), these compounds can protect neurons from oxidative damage, which is a significant contributor to neurodegeneration in Alzheimer's disease. nih.govresearchgate.net Some isoxazole derivatives have also been shown to inhibit acetylcholinesterase, which can improve cognitive function in Alzheimer's patients. nih.gov

Table 5: Neuroprotective Mechanisms of Isoxazole Derivatives in Alzheimer's Disease Models

| Mechanism | Effect | Relevance to Alzheimer's Disease | Reference |

| Attenuation of Aβ and Tau Pathology | Reduces levels of beta-amyloid and tau proteins. | Addresses the core pathological hallmarks of the disease. | nih.govresearchgate.net |

| Antioxidant Activity | Reduces oxidative stress and enhances endogenous antioxidant enzymes. | Protects neurons from oxidative damage. | nih.govresearchgate.net |

| Acetylcholinesterase Inhibition | Increases acetylcholine levels in the brain. | Improves cognitive function. | nih.gov |

Research Applications and Potential in Agrochemicals and Materials Science

Development of Herbicidal Agents Based on the Isoxazole (B147169) Scaffold

The isoxazole moiety is a well-established structural component in the design of modern herbicides. wikipedia.org Numerous commercial and investigational herbicides incorporate this heterocyclic ring, which is often crucial for their biological efficacy. researchgate.netacs.org Isoxazole derivatives can act on various biological targets within weeds, leading to growth inhibition or plant death. researchgate.net For instance, some isoxazole-containing compounds function by inhibiting protoporphyrinogen oxidase (Protox), a key enzyme in the chlorophyll biosynthesis pathway, resulting in rapid and effective weed control. researchgate.net

The development of isoxazoline-containing herbicides has shown particular promise, with compounds demonstrating excellent activity and favorable soil adhesion properties. acs.org Research has also focused on creating isoxazole derivatives that act as herbicide safeners. These compounds protect crops from the harmful effects of herbicides without diminishing their efficacy against weeds. nih.gov One study found that certain substituted oxazole isoxazole carboxamides provided remarkable protection to crops against the herbicide chlorsulfuron by enhancing the activity of detoxifying enzymes like glutathione S-transferase. nih.gov

Table 1: Examples of Isoxazole Scaffolds in Herbicidal Research

| Compound Class | Application/Target | Key Findings |

| Substituted phenylisoxazoles | Weed Control | Showed good herbicidal activities toward various weeds by inhibiting protoporphyrinogen oxidase (Protox). researchgate.net |

| Isoxazoline Derivatives | Broad-spectrum Herbicides | Exhibit excellent herbicidal activity and good soil adhesion, making them a focus for future herbicide discovery. acs.org |

| Oxazole Isoxazole Carboxamides | Herbicide Safeners | Protected crops against chlorsulfuron injury by enhancing glutathione content and glutathione S-transferase activity. nih.gov |

| Isoxaben | Pre-emergent Herbicide | An example of a commercial pesticide based on the isoxazole structure. wikipedia.org |

Fungicidal and Pesticidal Activities of Isoxazole Derivatives in Agricultural Contexts

The isoxazole scaffold is integral to the development of compounds with significant fungicidal and pesticidal properties, addressing major challenges in agriculture. google.comglobal-agriculture.com Azoles, a broad class of fungicides that includes isoxazole derivatives, have been a cornerstone of fungal plant disease control for over four decades, commanding a significant share of the global market. nih.gov These compounds are effective against a wide spectrum of fungal pathogens in crucial crops like cereals and oilseed rape. nih.gov

Isoxazoline derivatives, a related class, are recognized as a new and effective group of insecticides that act on γ-aminobutyric acid (GABA) gated chloride channels in insects. researchgate.net This mode of action is distinct from many older insecticides, making them valuable tools for managing resistance. Studies have demonstrated that novel isoxazoline compounds can exhibit insecticidal activity against major agricultural pests like the diamondback moth, sometimes exceeding the performance of existing commercial products. researchgate.net Furthermore, some isoxazole derivatives have shown broad-spectrum fungicidal activity against various plant pathogens in laboratory settings. researchgate.net

Research into 3-substituted 5-methylthio-isoxazoles, a category that includes the subject compound, has specifically demonstrated antiparasitic and anthelmintic activity, indicating the potential for this structural motif in controlling animal pests as well. nih.gov

Table 2: Reported Pesticidal and Fungicidal Activity of Isoxazole Scaffolds

| Compound Type | Activity | Target Organisms/Pests | Notable Findings |

| Isoxazole Derivatives | Fungicidal | Oomycetes and other fungal pathogens | Offer novel modes of action but require careful resistance management. global-agriculture.com |

| Isoxazoline Derivatives | Insecticidal | Diamondback moth, armyworm, bollworm | Act on GABA-gated chloride channels; some derivatives show higher activity than commercial standards. researchgate.net |

| 3-substituted 5-methylthio-isoxazoles | Anthelmintic | A. ceylanicum and N. dubius | Demonstrated activity against parasites of veterinary importance in vivo. nih.gov |

| General Isoxazoles | Fungicidal | Various plant pathogens | The azole class is a major component of the global fungicide market, used extensively in major crops. nih.gov |

Role as Versatile Building Blocks in Advanced Organic Synthesis

The isoxazole ring is not only a component of bioactive molecules but also a highly versatile intermediate in organic synthesis. researchgate.netlifechemicals.com Its unique chemical structure, particularly the relatively weak N-O bond, allows it to be transformed into a variety of other functional groups and molecular scaffolds under specific reaction conditions. nih.gov This makes isoxazole derivatives, including 3-Ethyl-4-methyl-5-(methylthio)isoxazole, valuable building blocks for constructing more complex molecules. nih.govlifechemicals.com

Chemists utilize isoxazoles as "dormant" functionalities that can be unmasked at a later stage of a synthesis. For example, the isoxazole ring can be converted into useful structures such as 1,3-dicarbonyl compounds, γ-amino alcohols, and enaminones. lifechemicals.com This strategic use of the isoxazole moiety provides a powerful tool for assembling complex natural products and pharmaceuticals. lifechemicals.comespublisher.com Numerous synthetic methods have been developed for the efficient and regioselective construction of substituted isoxazoles, including 1,3-dipolar cycloadditions and reactions of hydroxylamine with 1,3-diketones, further enhancing their utility. wikipedia.orgorganic-chemistry.org The ability to generate 3,4-disubstituted or 3,5-disubstituted isoxazoles selectively allows for precise control over the final molecular architecture. nih.gov

Potential in Materials Science Applications, including Dyes, Electrical Insulating Oils, High-Temperature Lubricants, and Semiconductors

The unique electronic and structural properties of the isoxazole ring have led to its exploration in the field of materials science. researchgate.netresearchgate.net Isoxazole derivatives are investigated for applications ranging from optical materials to electronics. nih.govingentaconnect.com

Dyes: The conjugated system of the isoxazole ring makes it a suitable chromophore for the development of new dyes. emerald.com Research has shown that isoxazole-based compounds can be used as filter dyes and in the creation of azo dyes for synthetic fabrics. researchgate.net Isoxazole derivatives have also been incorporated into dye-sensitized solar cells, where they contribute to the light-harvesting process. ingentaconnect.com

Electrical Insulating Oils: While common insulating oils are typically mineral-based, research into synthetic alternatives and performance-enhancing additives is ongoing. satcs.co.zagoogle.com The primary function is to provide high dielectric strength and thermal stability. While phenolic compounds are the most common antioxidants used to prevent degradation in these oils, the potential incorporation of novel heterocyclic structures like isoxazoles as additives or components of synthetic base oils remains an area for specialized research. satcs.co.za

High-Temperature Lubricants: The demand for lubricants that can perform under extreme temperatures requires synthetic base fluids with high resistance to oxidation and thermal breakdown. lube-media.comgoogle.com Synthetic esters are often used in these applications. lube-media.com The stability inherent in aromatic heterocyclic rings like isoxazole suggests a theoretical potential for their inclusion as building blocks for novel, thermally stable lubricant molecules or as antioxidant additives, although this is not a widely documented application. researchgate.net

Semiconductors: The search for new organic semiconducting materials is a significant area of materials science. The electronic characteristics of heterocyclic compounds like isoxazoles make them candidates for such applications. researchgate.net Theoretical studies on related heterocycles like oxazoles and thiazoles have shown that modifying the core structure can tune the energy levels of molecular orbitals (HOMO/LUMO), a key property for n-type organic semiconductors. acs.org Isoxazole derivatives have also been studied for their liquid crystal properties, which are relevant to the development of electronic displays and sensors. researchgate.net

Future Perspectives and Emerging Research Avenues

Advancements in Sustainable and Eco-Friendly Synthesis of Isoxazole (B147169) Derivatives

Traditional synthetic routes for isoxazole derivatives often involve hazardous solvents, harsh reaction conditions, and extended timeframes, posing environmental and health concerns. mdpi.combohrium.com In response, the field is moving towards greener, more sustainable methodologies that align with the principles of green chemistry. bohrium.comniist.res.in These advancements are critical for the future production of 3-Ethyl-4-methyl-5-(methylthio)isoxazole and its analogues.

Key emerging strategies include:

Ultrasonic and Microwave Irradiation: These energy-efficient techniques can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts. mdpi.combohrium.com Ultrasound-assisted synthesis, for instance, promotes efficient cyclization and multicomponent reactions under milder conditions, often minimizing the need for toxic catalysts. mdpi.com

Aqueous Media and Green Solvents: Water is being increasingly recognized as a viable, inexpensive, and environmentally benign solvent for organic reactions, including the synthesis of isoxazoles. mdpi.com The use of agro-waste-based solvents and catalysts, such as those derived from orange peels, also represents a novel approach to sustainable synthesis. nih.govrsc.org

Catalyst-Free and Multicomponent Reactions (MCRs): Developing one-pot reactions where multiple components react to form the desired product without the need for a catalyst simplifies procedures and reduces waste. mdpi.comnih.gov MCRs are particularly efficient for creating libraries of complex molecules from simple precursors. mdpi.com

| Methodology | Key Advantages | Relevance for Sustainable Synthesis |

|---|---|---|

| Conventional Heating | Well-established procedures | Often requires long reaction times, high energy, and organic solvents |

| Ultrasonic Irradiation | Shorter reaction times, higher yields, milder conditions mdpi.com | Reduces energy consumption and byproduct formation mdpi.com |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, excellent yields bohrium.com | Environmentally friendly compared to conventional methods bohrium.com |

| Reactions in Aqueous Media | Inexpensive, non-toxic, environmentally benign mdpi.com | Eliminates the need for hazardous organic solvents mdpi.com |

| Multicomponent Reactions (MCRs) | High atom economy, simplified procedures, operational simplicity mdpi.comnih.gov | Minimizes waste by incorporating all starting materials into the final product |

Exploration of Novel Reactivity and Transformation Pathways for Derivatization

While the synthesis of the isoxazole core is well-established, research is increasingly focused on the direct functionalization and transformation of the isoxazole ring to create novel derivatives. researchgate.netresearchgate.net Understanding these pathways is essential for modifying this compound to explore new chemical space and potential applications.

The most common and widely reported method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. nih.gov However, modern research is exploring more direct derivatization techniques.

Emerging areas of exploration include:

C-H Bond Functionalization: Transition-metal-catalyzed C-H activation is a powerful tool for directly introducing new functional groups onto the isoxazole ring, avoiding the need for pre-functionalized starting materials. researchgate.netresearchgate.net This allows for the step-by-step introduction of substituents at specific positions.

Ring Transformation Reactions: The isoxazole ring, despite its aromatic character, can undergo ring-opening and transformation reactions under certain conditions, such as photolysis. researchgate.netresearchgate.net This reactivity can be harnessed to convert isoxazoles into other valuable heterocyclic systems, like substituted imidazoles or pyrroles. researchgate.net

Electrophilic Aromatic Substitution (SEAr): Although isoxazoles have relatively poor nucleophilicity, recent studies have developed methods for SEAr reactions, allowing for the introduction of electrophiles onto the ring. researchgate.netresearchgate.net

These advanced synthetic strategies could be applied to the 3-ethyl, 4-methyl, and 5-methylthio groups of the target molecule to generate a library of new compounds for further investigation.

Integration of Advanced Computational Approaches for Rational Design and Property Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and predicting their behavior before synthesis. nih.gov For this compound, computational approaches can guide the development of derivatives for specific applications.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govnih.gov It is crucial for designing new potential therapeutic agents by understanding how derivatives might interact with a protein's active site. nih.gov

ADME-Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a compound. mdpi.com These predictions help identify candidates with favorable pharmacokinetic profiles early in the design process, reducing the likelihood of late-stage failures. mdpi.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and spectroscopic properties of molecules. This can provide insights into reaction mechanisms and help rationalize experimental observations. irphouse.com

| Computational Method | Primary Application | Example of Use |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to biological targets nih.gov | Identifying potential enzyme inhibitors by simulating ligand-protein interactions nih.gov |

| ADME-Tox Prediction | Evaluating drug-likeness and potential toxicity mdpi.com | Screening for oral bioavailability and lack of carcinogenic effects using models like Lipinski's rules mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of molecules and complexes over time | Assessing the stability of a ligand within a protein's binding pocket |

| Quantum Chemistry (e.g., DFT) | Investigating electronic structure, reactivity, and reaction mechanisms irphouse.com | Calculating physicochemical properties and justifying steric arrangements irphouse.com |

Development of Robust Structure-Activity Relationship (SAR) Models for Targeted Applications

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and agrochemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. rsc.orgnih.gov By systematically modifying the structure of this compound and evaluating the biological effects of these changes, robust SAR models can be developed.

The isoxazole scaffold is present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.net SAR studies help to identify the key structural features responsible for a desired effect. For example, research on other isoxazoles has shown that specific substituents at the C-3, C-4, and C-5 positions can dramatically influence potency and selectivity for a biological target. nih.gov

Developing SAR models for derivatives of this compound would involve:

Systematic Derivatization: Synthesizing a series of analogues by modifying the ethyl, methyl, and methylthio groups.

Biological Screening: Testing these new compounds in relevant biological assays (e.g., enzyme inhibition, cell viability). nih.gov

Model Building: Correlating the structural modifications with the observed activity to build a predictive SAR model. This can identify which functional groups enhance activity and which are detrimental. nih.gov

Such models are invaluable for the rational design of next-generation compounds with improved efficacy and reduced side effects, guiding future research toward the most promising chemical modifications. nih.govresearchgate.net

Q & A

Synthetic Methodologies

Basic Question: What are the common synthetic routes to prepare 3-Ethyl-4-methyl-5-(methylthio)isoxazole, and how do reaction conditions influence product purity? Answer: The synthesis of isoxazole derivatives typically involves cycloaddition reactions or condensation of aldehydes with hydroxylamine derivatives. For example:

- Cycloaddition : Nitrile oxides react with alkynes under hypervalent iodine catalysis to form isoxazole rings, as demonstrated in the synthesis of 5-phenyl-3-propylisoxazole (yield: 85%, purified via column chromatography) .

- Condensation : Ethyl nitroacetate reacts with aliphatic aldehydes in the presence of amines to yield isoxazole N-oxide intermediates, which can be further functionalized .

Key Factors : Solvent choice (e.g., THF vs. DMF), temperature (80–120°C), and catalysts (e.g., sodium acetate) significantly impact yield and purity. IR and -NMR are critical for verifying structural integrity .

Advanced Question: How can researchers optimize regioselectivity and minimize byproducts during the alkylation of the isoxazole core? Answer: Regioselectivity in alkylation is influenced by steric and electronic effects. For example:

- Steric Control : Bulky substituents (e.g., 3,5-dimethyl groups) direct alkylation to the less hindered 4-position .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro or cyano) at the 5-position enhance reactivity toward nucleophilic substitution.

Methodology : Use kinetic studies (HPLC monitoring) and DFT calculations to predict reactive sites. For example, sodium acetate catalysis in ethanol at 60°C minimizes side reactions during thioether formation .

Biological Activity and Mechanism

Basic Question: What biological activities are associated with this compound derivatives? Answer: Isoxazole derivatives exhibit diverse bioactivities:

- Anticancer : Inhibition of tubulin polymerization and HDAC enzymes (IC values: 0.5–5 µM in MCF-7 cells) .

- Anti-inflammatory : COX-2 selective inhibition (IC: 1.2 µM) via π-π stacking interactions in the enzyme’s active site .

- Antiviral : Disruption of viral protease activity (e.g., SARS-CoV-2 M) .

Advanced Question: How do structural modifications (e.g., methylthio vs. nitro substituents) alter the anticancer mechanism of isoxazole derivatives? Answer:

- Methylthio Group : Enhances lipophilicity, improving membrane permeability and tubulin binding affinity (K: 120 nM vs. 450 nM for unsubstituted analogs) .

- Nitro Substituents : Induce apoptosis via ROS generation (e.g., 2.5-fold increase in caspase-3 activation in HeLa cells) .

Methodology : Combine SAR studies with molecular dynamics simulations to map substituent effects on target binding .

Structural Characterization

Basic Question: What spectroscopic and crystallographic techniques are essential for characterizing isoxazole derivatives? Answer:

- FT-IR : Confirms functional groups (e.g., C=N stretch at 1600–1650 cm) .

- -NMR : Assigns substituent positions (e.g., methylthio protons at δ 2.1–2.3 ppm) .

- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., C-O-C bond angle: 108.5° in ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) .

Advanced Question: How can computational methods (e.g., DFT) complement experimental data in structural analysis? Answer:

- DFT Calculations : Predict vibrational frequencies (error < 5 cm vs. experimental IR) and frontier molecular orbitals (HOMO-LUMO gaps: 4.2–4.8 eV) .

- Docking Studies : Identify binding poses in enzyme active sites (e.g., HDAC8 with ΔG = -9.2 kcal/mol) .

Stability and Degradation

Basic Question: What storage conditions are recommended to maintain the stability of this compound? Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Humidity : Use desiccants (RH < 30%) to avoid hydrolysis of the methylthio group .

Advanced Question: What are the primary degradation pathways of isoxazole derivatives under UV exposure? Answer:

- Photodissociation : UV light (λ = 254 nm) cleaves the N-O bond, yielding nitrile and ketene intermediates .

- Byproducts : Monitor via GC-MS; acetonitrile (m/z 41) and CO (m/z 44) are common fragments .

Addressing Data Contradictions

Advanced Question: How should researchers resolve discrepancies in reported bioactivity data for isoxazole derivatives? Answer:

- Contextual Analysis : Compare cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (e.g., MTT vs. ATP luminescence) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers. For example, IC values for HDAC inhibition vary by 30% across studies due to enzyme source differences (recombinant vs. endogenous) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.